molecular formula C10H15ClN2O2S B14411529 Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride

Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride

Cat. No.: B14411529
M. Wt: 262.76 g/mol
InChI Key: URUIEBGMBVHVGF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride (CAS: 1049767-69-2) is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with a thiophene moiety. Its molecular formula is C₉H₁₃ClN₂O₂S, with a molar mass of 248.73 g/mol . The structure includes an amino group at position 2, a methyl carboxylate ester at position 3, and a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-3-2-4-12-5-7(6)15-9(8)11;/h12H,2-5,11H2,1H3;1H

InChI Key

URUIEBGMBVHVGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCNC2)N.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Amines

The core thienoazepine ring system is typically constructed via cyclization reactions. A common approach involves the condensation of 2-aminothiophene-3-carboxylate derivatives with cyclic ketones or aldehydes under acidic conditions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogs are cyclized using phosphorus oxychloride (POCl₃) as a dehydrating agent, forming the azepine ring through intramolecular nucleophilic attack.

Key Reaction Parameters :

  • Solvent : Anhydrous ethanol or toluene
  • Temperature : 80–100°C
  • Catalyst : HCl gas or concentrated hydrochloric acid
  • Yield : 60–75% (isolated as hydrochloride salt after neutralization)

Functional Group Modifications

Post-cyclization, the ester group is introduced via nucleophilic acyl substitution. Methylation of the carboxylate group is achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Example Protocol :

  • Dissolve the cyclized amine (1 equiv) in dry dimethylformamide (DMF).
  • Add methyl iodide (1.2 equiv) and K₂CO₃ (2 equiv).
  • Stir at 50°C for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, manufacturers employ continuous flow reactors. This method reduces reaction times and improves yield consistency:

Stage Conditions Output
Precursor mixing T = 25°C, P = 1 atm, residence time = 5 min Homogeneous solution
Cyclization T = 90°C, P = 3 atm, residence time = 30 min Thienoazepine intermediate
Methylation T = 50°C, P = 1 atm, residence time = 20 min Esterified product
Salt formation T = 0°C, P = 1 atm, residence time = 10 min Hydrochloride salt precipitate

Purification Techniques

Industrial processes prioritize cost-effective purification:

  • Recrystallization : The crude product is dissolved in hot isopropanol and gradually cooled to −20°C, achieving >95% purity.
  • Chromatography : Reserved for high-purity pharmaceutical grades, using silica gel eluted with ethyl acetate/hexane mixtures.

Reaction Optimization and Challenges

Solvent and Catalytic Systems

Comparative studies of solvents and catalysts reveal the following trends:

Solvent Catalyst Cyclization Efficiency Byproduct Formation
Ethanol HCl (gas) 72% <5%
Toluene POCl₃ 68% 8–12%
DMF H₂SO₄ 55% 15–20%

Key Insight : Ethanol with HCl gas minimizes byproducts and simplifies downstream processing.

Temperature-Dependent Side Reactions

Elevated temperatures (>110°C) promote sulfoxide formation via oxidation of the thiophene sulfur. Implementing inert atmospheres (N₂ or Ar) suppresses this issue.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, COOCH₃), 2.90–3.10 (m, 4H, azepine CH₂), 1.80–2.10 (m, 4H, azepine CH₂).
  • IR : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) achieves baseline separation of the target compound from synthetic impurities.

Emerging Methodologies

Photocatalytic Synthesis

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to accelerate cyclization steps at ambient temperatures, improving energy efficiency.

Biocatalytic Approaches

Preliminary studies explore transaminases for enantioselective synthesis of chiral analogs, though yields remain suboptimal (<40%).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate hydrochloride is a heterocyclic compound featuring a thienoazepine ring system, drawing interest for its potential in medicinal chemistry and material science. The presence of nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Chemical Properties

  • CAS Number 1279869-69-0
  • Molecular Formula C10H14N2O2SC_{10}H_{14}N_2O_2S
  • Molecular Weight 226.29536

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials with unique electronic and optical properties.

Preparation Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino ester with a thieno precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process. Industrial production of this compound may involve similar synthetic routes but on a larger scale and is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Comparison to Similar Compounds

<table> <tr> <th>Compound</th> <th>Uniqueness</th> </tr> <tr> <td>Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate</td> <td>N/A</td> </tr> <tr> <td>2-Amino-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]azepine</td> <td>N/A</td> </tr> <tr> <td>this compound</td> <td>Its specific thienoazepine ring system, which imparts distinct chemical and biological properties[5].</td> </tr> </table>

Mechanism of Action

The mechanism of action of Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its thienoazepine core, which distinguishes it from analogs with pyridine, cyclohepta, or simpler thiophene systems. Below is a comparative analysis of key structural and functional attributes:

Table 1: Comparative Analysis of Structural Features
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate HCl 1049767-69-2 C₉H₁₃ClN₂O₂S 248.73 Azepine ring, amino, methyl carboxylate, HCl salt
5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride 1799420-94-2 C₈H₁₂ClNS 189.71 Azepine ring, no carboxylate, HCl salt
Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 184174-81-0 C₁₁H₁₅NO₂S 225.31 Cyclohepta ring, amino, methyl carboxylate
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride 28783-41-7 C₇H₁₀ClNS 183.68 Pyridine ring fused with thiophene, HCl salt

Key Differences and Implications

Ring System and Conformational Flexibility: The thienoazepine core in the target compound (7-membered ring) offers greater conformational flexibility compared to the pyridine-fused analog (6-membered ring, CAS 28783-41-7), which may enhance binding to larger biological targets .

Functional Group Impact: The methyl carboxylate and amino groups in the target compound improve solubility and reactivity, enabling facile derivatization for structure-activity relationship (SAR) studies. In contrast, the simpler azepine hydrochloride (CAS 1799420-94-2) lacks these functional groups, limiting its utility in medicinal chemistry .

Hydrochloride Salt vs. Neutral Forms :

  • Hydrochloride salts (e.g., CAS 1049767-69-2 and 1799420-94-2) exhibit enhanced water solubility compared to neutral analogs like the cyclohepta derivative, making them preferable for in vitro assays .

Biological Activity

Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which includes both nitrogen and sulfur atoms, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

PropertyValue
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
IUPAC NameThis compound
CAS Number1279869-69-0

This compound interacts with various molecular targets in biological systems. Preliminary studies suggest that it may act as an antagonist to specific receptors involved in neurotransmission and cell signaling pathways.

  • Target Receptors : The compound has shown affinity for certain serotonin and dopamine receptors , which are crucial in regulating mood and behavior.
  • Biochemical Pathways : It modulates pathways related to cell proliferation , apoptosis , and neurotransmitter release , indicating its potential role in treating psychiatric disorders.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various bacterial strains. Studies have shown effective inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines by activating caspase pathways.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for neurodegenerative diseases such as Parkinson's and Alzheimer's.

Case Studies

  • Antimicrobial Efficacy :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.
  • Anticancer Properties :
    • In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours.
  • Neuroprotection :
    • An animal model of neurodegeneration was treated with the compound; results showed reduced markers of oxidative stress and improved cognitive function compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound is under investigation:

  • Absorption : Rapidly absorbed upon oral administration.
  • Distribution : Exhibits a high volume of distribution due to lipophilicity.
  • Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.
  • Excretion : Predominantly excreted via urine.

Q & A

Q. Key Steps :

Precursor Synthesis : React 2-aminothiophene derivatives with cyclic ketones under acidic conditions.

Cyclization : Use dehydrating agents (e.g., POCl₃) to form the azepine ring.

Esterification/Carboxylation : Introduce the methyl ester group via nucleophilic substitution.

Salt Formation : Treat with HCl in ethanol to precipitate the hydrochloride salt.

How is the compound characterized post-synthesis to confirm structural integrity?

Basic Research Focus
Characterization typically involves:

  • ¹H-NMR Spectroscopy : To verify proton environments (e.g., aromatic protons at δ 7.10–8.05 ppm, cycloheptane CH₂ groups at δ 1.60–3.10 ppm) .
  • Elemental Analysis : Confirm C, H, N, S, and Cl composition (±0.4% tolerance).
  • Mass Spectrometry : Validate molecular weight (exact mass: ~343.11 g/mol for related analogs) .

Q. Methodology :

React racemic intermediates with chiral catalysts (0.5–2 mol%).

Monitor enantiomeric excess (ee) via chiral HPLC or NMR derivatization.

How can electrochemical properties inform functional applications of this compound?

Advanced Research Focus
Electrochemical profiling (e.g., cyclic voltammetry) reveals redox behavior critical for drug design or material science. For example, Schiff base thieno derivatives exhibit distinct reduction peaks at −1.2 V (vs. Ag/AgCl), correlating with electron-withdrawing groups .

Q. Experimental Design :

  • Electrode Setup : Glassy carbon working electrode, Pt counter-electrode.
  • Parameters : Scan rate 100 mV/s, potential window −2.0 to +2.0 V.

What analytical challenges arise in stability studies, and how are they addressed?

Advanced Research Focus
Degradation products (e.g., hydrolyzed esters) complicate analysis. Solutions include:

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes.
  • LC-MS/MS : Identify degradation pathways (e.g., ester hydrolysis observed in ’s analogs).
  • Kinetic Modeling : Calculate shelf-life using Arrhenius equations.

How does the hydrochloride salt form impact solubility and bioavailability?

Basic Research Focus
The hydrochloride salt enhances water solubility, critical for in vivo studies. Compare solubility in:

  • Aqueous Buffers : pH 1–7.4 (simulate gastrointestinal and physiological conditions).
  • Organic Solvents : Ethanol, DMSO (for formulation compatibility).

Data Note : Related compounds show solubility >10 mg/mL in PBS (pH 7.4) .

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